molecular formula C14H13NO2S B14812172 (2E)-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14812172
M. Wt: 259.33 g/mol
InChI Key: NQFFXCIPIQHYHE-CMDGGOBGSA-N
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Description

N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide is an organic compound that features a methoxyphenyl group and a thienyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide typically involves the reaction of 4-methoxyaniline with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylamide double bond can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-3-(2-thienyl)acrylamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(2-thienyl)propionamide.

    Substitution: Formation of various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thienyl groups can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3-(2-thienyl)acrylamide
  • N-(4-methoxyphenyl)-3-(2-furyl)acrylamide
  • N-(4-methoxyphenyl)-3-(2-thienyl)propionamide

Uniqueness

N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific electronic and steric properties

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13NO2S/c1-17-12-6-4-11(5-7-12)15-14(16)9-8-13-3-2-10-18-13/h2-10H,1H3,(H,15,16)/b9-8+

InChI Key

NQFFXCIPIQHYHE-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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